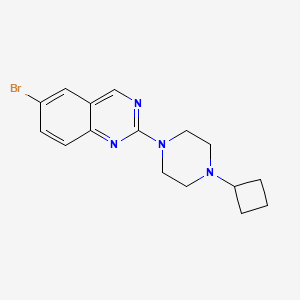![molecular formula C16H15ClN2O2 B15120854 4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15120854.png)
4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is a synthetic organic compound that features a unique combination of a pyridine ring, an azetidine ring, and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 2-chlorobenzoyl chloride with azetidine in the presence of a base to form the 1-(2-chlorobenzoyl)azetidine intermediate. This intermediate is then reacted with 2-methylpyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chlorobenzoyl group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dechlorinated or reduced derivatives.
Scientific Research Applications
4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Chlorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. The azetidine ring may interact with enzymes or receptors, while the chlorobenzoyl group can enhance binding affinity. The pyridine ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure and are known for their biological activity, particularly as anti-mitotic agents.
Pyridine derivatives: Compounds with a pyridine ring are widely studied for their diverse chemical and biological properties.
Uniqueness
The presence of the chlorobenzoyl group, azetidine ring, and pyridine ring in a single molecule makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-8-12(6-7-18-11)21-13-9-19(10-13)16(20)14-4-2-3-5-15(14)17/h2-8,13H,9-10H2,1H3 |
InChI Key |
XTNSYALNCROFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide](/img/structure/B15120773.png)
![N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15120787.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B15120788.png)
![1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B15120795.png)

![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B15120803.png)
![2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B15120813.png)
![5-chloro-N-methyl-N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15120819.png)

![1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B15120824.png)
![2-[(1S,9R,11R,12R)-10,14,17-trimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B15120832.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120837.png)
![N-ethyl-6-methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120844.png)
![N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120848.png)
